Home > Products > Building Blocks P2638 > Revaprazan Hydrochloride
Revaprazan Hydrochloride - 178307-42-1

Revaprazan Hydrochloride

Catalog Number: EVT-280246
CAS Number: 178307-42-1
Molecular Formula: C22H24ClFN4
Molecular Weight: 398.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Revaprazan Hydrochloride is a lipophilic, weak base categorized as a potassium-competitive acid blocker (P-CAB). [] It is recognized for its significant role in scientific research, specifically in the study of gastric acid secretion and related mechanisms. []

4-Fluorophenylamine

  • Compound Description: 4-Fluorophenylamine is a primary arylamine compound used as a starting material in the synthesis of Revaprazan Hydrochloride [].
  • Relevance: 4-Fluorophenylamine serves as a crucial building block for the core structure of Revaprazan Hydrochloride. The synthesis begins with this compound and involves a series of reactions, including cyanamide deacidification, cyclization, chlorination, and condensation, to ultimately yield Revaprazan Hydrochloride [].

Cyanamide

  • Compound Description: Cyanamide is an organic compound with the formula CN₂H₂. It is used in the synthesis of Revaprazan Hydrochloride [].
  • Relevance: Cyanamide plays a role in the initial steps of Revaprazan Hydrochloride synthesis. It reacts with 4-Fluorophenylamine in a deacidification reaction, contributing to the formation of the pyrimidine ring system present in Revaprazan Hydrochloride [].

α-Methyl ethyl acetoacetate

  • Compound Description: α-Methyl ethyl acetoacetate is a β-keto ester used as a reagent in organic synthesis. It is involved in the synthesis of Revaprazan Hydrochloride [].
  • Relevance: This compound is crucial for the formation of the pyrimidine ring system within the structure of Revaprazan Hydrochloride. It reacts with the product formed from 4-Fluorophenylamine and cyanamide in a cyclization reaction, leading to the construction of the six-membered pyrimidine ring that characterizes Revaprazan Hydrochloride [].

4-Chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of Revaprazan Hydrochloride [].
  • Relevance: This molecule represents a crucial intermediate in the multi-step synthesis of Revaprazan Hydrochloride. It is formed after the cyclization and subsequent chlorination steps and serves as the precursor for the final condensation reaction with 1-methyl-1,2,3,4-tetrahydroisoquinoline, ultimately leading to Revaprazan Hydrochloride [].

1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: 1-Methyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative utilized in the synthesis of Revaprazan Hydrochloride [].
  • Relevance: This compound is the final reactant combined with the 4-Chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine intermediate. This condensation reaction results in the formation of Revaprazan, which is then converted to its hydrochloride salt, Revaprazan Hydrochloride [].

Omeprazole

  • Compound Description: Omeprazole is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers [].
  • Relevance: Omeprazole serves as a comparator to Revaprazan Hydrochloride, highlighting the advantages of the latter. While both compounds belong to the PPI class and ultimately inhibit gastric acid secretion, Revaprazan Hydrochloride exhibits a reversible mechanism of action, potentially leading to improved safety and pharmacokinetic profiles compared to the irreversible inhibition seen with Omeprazole [, ].
Classification

Revaprazan hydrochloride belongs to the class of proton pump inhibitors, specifically categorized as potassium-competitive acid blockers. This classification distinguishes it from traditional proton pump inhibitors by its unique mechanism of action, which allows it to compete with potassium ions at the active site of the proton pump in gastric parietal cells.

Synthesis Analysis

The synthesis of revaprazan hydrochloride involves multiple steps, utilizing various chemical reactions to produce the final product. The primary synthetic routes include:

  1. Initial Reaction: The synthesis begins with the reaction between 5,6-dimethyl-2,4-dichloropyrimidine and 1-methyl-1,2,3,4-tetrahydroisoquinoline. This reaction yields an intermediate compound that is subsequently purified using column chromatography .
  2. Formation of Revaprazan: The purified intermediate is then reacted with 4-fluorophenyl amine to produce revaprazan. This step often employs phase transfer catalysts to enhance yield and efficiency .
  3. Conversion to Hydrochloride Salt: Finally, revaprazan is treated with hydrochloric acid to form revaprazan hydrochloride. The yield for this final step can reach up to 100%, indicating a highly efficient synthesis process .

Technical Parameters

  • Temperature: Reactions typically occur at temperatures ranging from 60°C to 130°C.
  • Solvents Used: Common solvents include methanol, ethanol, dichloromethane, and dimethylformamide.
  • Catalysts: Phase transfer catalysts are utilized to optimize reaction conditions.
Molecular Structure Analysis

The molecular structure of revaprazan hydrochloride features several key components:

  • Pyrimidine Ring: Central to its structure is a pyrimidine ring substituted at various positions.
  • Tetrahydroisoquinoline Moiety: This component contributes significantly to its pharmacological properties.
  • Fluorophenyl Group: The presence of a fluorine atom enhances lipophilicity and biological activity.

The three-dimensional conformation and spatial arrangement of atoms in revaprazan hydrochloride can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .

Relevant Data

  • X-ray Powder Diffraction: Provides insights into crystallinity and purity.
  • Particle Size Distribution: Important for pharmaceutical formulations; micronized forms show particle sizes around d(0.5)d(0.5) of 20-30 microns.
Chemical Reactions Analysis

Revaprazan hydrochloride participates in several chemical reactions that are crucial for its synthesis and potential modifications:

  1. Nucleophilic Substitution: Involves the substitution of halides in the pyrimidine ring during the synthesis process.
  2. Acid-base Reactions: The formation of the hydrochloride salt involves an acid-base reaction where hydrochloric acid donates protons to form the salt.

Technical Details

  • Reaction Conditions: Typically conducted under controlled pH conditions to ensure optimal yields.
  • By-products Management: Careful monitoring during synthesis helps in minimizing unwanted by-products.
Mechanism of Action

Revaprazan functions by competitively inhibiting the proton pump (H+/K+ ATPase) in gastric parietal cells. Unlike traditional proton pump inhibitors that irreversibly bind to this enzyme, revaprazan's reversible binding allows for a more controlled modulation of gastric acid secretion.

Key Mechanistic Insights

  • Potassium Competitive Nature: Revaprazan competes with potassium ions at the active site, effectively blocking acid secretion without permanent inhibition.
  • Anti-inflammatory Effects: Research indicates that revaprazan also exerts anti-inflammatory actions against Helicobacter pylori-induced inflammation by modulating signaling pathways such as Akt signaling .
Physical and Chemical Properties Analysis

Revaprazan hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within pharmaceutical standards.
  • pH Range: Formulations typically maintain a pH range conducive to stability and bioavailability.
Applications

Revaprazan hydrochloride is primarily used in clinical settings for:

  1. Gastrointestinal Disorders: Effective treatment for conditions such as duodenal ulcers and gastritis.
  2. Research Applications: Studied for its potential anti-inflammatory properties and effects on gastric mucosal healing.
  3. Pharmaceutical Development: Investigated for formulation into various dosage forms including tablets and suspensions.
Introduction to Revaprazan Hydrochloride

Historical Development of Potassium-Competitive Acid Blockers (P-CABs)

The evolution of acid-suppressing therapies progressed through several transformative phases:

  • 1980s: Initial development of SCH28080 as the first potassium-competitive acid blocker, which demonstrated effective inhibition of H⁺,K⁺-ATPase via competitive interaction with the potassium site. However, further development was discontinued due to hepatotoxicity concerns observed in preclinical studies [7].
  • 1990s-2000s: Multiple pharmaceutical companies attempted to develop improved potassium-competitive acid blockers, with most candidates discontinued due to either safety concerns or insufficient therapeutic advantage over existing proton pump inhibitors. During this period, Revaprazan (YH1885) emerged as the first clinically approved potassium-competitive acid blocker, receiving marketing authorization in South Korea in 2005 for gastritis and peptic ulcer treatment [1] [2].
  • Post-2010: The introduction of vonoprazan fumarate in Japan (2015) marked a significant advancement in potassium-competitive acid blocker technology. With its higher pKa (9.3 versus Revaprazan's 5.6) and superior acid stability, vonoprazan demonstrated more potent and prolonged acid suppression. Subsequent developments include tegoprazan, approved in South Korea in 2018 for erosive esophagitis and non-erosive reflux disease, expanding the potassium-competitive acid blocker therapeutic landscape [7].

Table 1: Key Milestones in Potassium-Competitive Acid Blocker Development

CompoundDevelopment TimelineApproval StatusKey Characteristics
SCH28080Early 1980sDiscontinued (hepatotoxicity)First potassium-competitive acid blocker prototype
Revaprazan2005Approved in South KoreaFirst clinically approved potassium-competitive acid blocker
AZD0865Mid-2000sDiscontinued (elevated liver enzymes)Rapid onset but similar efficacy to esomeprazole
Vonoprazan Fumarate2015Approved in JapanHigh pKa (9.3), potent acid suppression
Tegoprazan2018Approved in South KoreaDeveloped for erosive esophagitis and non-erosive reflux disease

The historical trajectory of potassium-competitive acid blockers reflects persistent efforts to overcome limitations of proton pump inhibitors, including slow onset of action, short half-life, and significant interpatient variability due to cytochrome P450 polymorphisms. While Revaprazan Hydrochloride represented a breakthrough as the first clinically available potassium-competitive acid blocker, its therapeutic adoption remains geographically limited compared to later-generation compounds like vonoprazan [1] [7].

Classification and Pharmacological Role of Revaprazan Hydrochloride

Revaprazan Hydrochloride belongs to the acid pump antagonists pharmacological class, specifically categorized as a potassium-competitive acid blocker. Its chemical designation is 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride, with molecular formula C₂₂H₂₃FN₄·HCl and molecular weight of 398.90 g/mol [3] [10]. The compound exists as a white to off-white solid with very low water solubility (<0.2 mg/mL) and intrinsic dissolution rate (approximately 0.0086 mg/min/cm²), presenting formulation challenges that have been addressed through solid dispersion techniques [3].

Pharmacologically, Revaprazan Hydrochloride functions through reversible inhibition of gastric H⁺,K⁺-ATPase by competitively binding to the potassium site of the proton pump. This mechanism differs fundamentally from proton pump inhibitors:

  • Reversible Binding: Unlike proton pump inhibitors that form irreversible disulfide bonds with cysteine residues of the proton pump, Revaprazan binds reversibly, allowing quicker dissociation and reduced potential for rebound acid hypersecretion [5] [9].
  • Acid-Independent Activation: As Revaprazan does not require activation in an acidic environment, it exerts immediate acid-suppressive effects from the first dose without the latency period characteristic of proton pump inhibitors [7] [9].
  • Anti-inflammatory Effects: Beyond acid suppression, Revaprazan demonstrates significant anti-inflammatory activity by inhibiting Helicobacter pylori-induced cyclooxygenase-2 expression through inactivation of Akt signaling and prevention of IκB-α degradation. This modulates nuclear factor kappa B activation, subsequently reducing proinflammatory mediators in gastric mucosa [4] [10].

Clinically, Revaprazan Hydrochloride is approved specifically for gastritis, gastric ulcer, and duodenal ulcer in South Korea under the trade name Revanex. Its classification as an acid pump antagonist rather than a proton pump inhibitor reflects its distinct binding kinetics and pharmacological profile [2] [8]. When compared with proton pump inhibitors like rabeprazole in endoscopic submucosal dissection-induced ulcer healing, Revaprazan demonstrates comparable efficacy, with 97% of patients achieving stage S1 healing (almost complete re-epithelialization) after eight weeks of treatment [6].

Clinical Significance in Acid-Related Gastrointestinal Disorders

Revaprazan Hydrochloride demonstrates clinically meaningful outcomes across several acid-related gastrointestinal conditions through both acid-dependent and acid-independent mechanisms:

Gastroesophageal Reflux Disease

In patients with gastroesophageal reflux disease, Revaprazan provides rapid symptom relief due to its immediate inhibition of active proton pumps without requiring acid accumulation in parietal cell canaliculi. Clinical studies indicate comparable efficacy to proton pump inhibitors for healing erosive esophagitis, though it demonstrates less consistent benefit for non-erosive reflux disease. The rapid elevation of intragastric pH (within 1-2 hours post-administration) offers an advantage over proton pump inhibitors for prompt symptom control [1] [7].

Peptic Ulcer Healing

For both gastric and duodenal ulcers, including those induced by endoscopic procedures, Revaprazan accelerates healing through:

  • Enhanced Mucosal Defense: Increased endogenous prostaglandin synthesis and decreased pepsinogen secretion contribute to mucosal protection beyond acid suppression [6].
  • Ulcer Healing Rates: Comparative trials demonstrate equivalent healing rates between Revaprazan (200 mg daily) and rabeprazole (20 mg daily) for endoscopic submucosal dissection-induced ulcers. At eight weeks post-procedure, 97% of Revaprazan-treated patients and 100% of rabeprazole-treated patients achieved stage S1 healing (near-complete re-epithelialization) [6].

Table 2: Efficacy of Revaprazan Hydrochloride in Endoscopic Submucosal Dissection-Induced Ulcer Healing

Healing ParameterRevaprazan Group (n=30)Rabeprazole Group (n=30)Statistical Significance
Stage S1 at 8 weeks29 patients (97%)30 patients (100%)p>0.05
Delayed bleeding episodes00Not applicable
Adverse eventsNone reportedNone reportedNot applicable

Helicobacter pylori Infection

Revaprazan exhibits dual therapeutic actions against Helicobacter pylori infections:

  • Acid Suppression: By elevating gastric pH, Revaprazan creates a less hostile environment for acid-labile antibiotics (amoxicillin, clarithromycin) used in eradication regimens [7].
  • Direct Anti-inflammatory Effects: Revaprazan significantly attenuates Helicobacter pylori-induced cyclooxygenase-2 expression in gastric mucosal cells by blocking Akt phosphorylation and subsequent nuclear factor kappa B activation. This reduces the expression of proinflammatory cytokines and chemokines involved in gastritis pathogenesis [4] [10].
  • Cytoprotection: Pretreatment with Revaprazan demonstrates protective effects against Helicobacter pylori-induced cytotoxicity in gastric epithelial cells, preserving mucosal integrity during infection [4].

While Revaprazan-based triple therapy regimens show promising results, current clinical evidence for Helicobacter pylori eradication primarily supports vonoprazan-based combinations, which achieve eradication rates exceeding 94% in per-protocol analyses [7].

Limitations and Therapeutic Position

Despite its favorable pharmacological profile, Revaprazan Hydrochloride has limited global adoption compared to later potassium-competitive acid blockers. Its therapeutic niche includes:

  • Patients requiring rapid onset of acid suppression
  • Cases where reversible proton pump inhibition is preferred
  • Populations potentially at risk for proton pump inhibitor-related adverse effectsHowever, its geographical restriction to South Korea and absence from major international markets (United States, European Union) limit comprehensive clinical experience [2] [8]. Additionally, while Revaprazan demonstrates non-inferiority to proton pump inhibitors in ulcer healing and gastritis management, it has not consistently demonstrated superiority in acid suppression or symptom resolution compared to newer potassium-competitive acid blockers like vonoprazan [1] [7].

Properties

CAS Number

178307-42-1

Product Name

Revaprazan Hydrochloride

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride

Molecular Formula

C22H24ClFN4

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H

InChI Key

MALPZYQJEDBIAK-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl

Synonyms

4-(3,4-Dihydro-1-methyl-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride; 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride; Revaprazan Hydrochloride; SB 6

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.